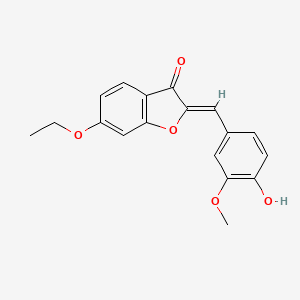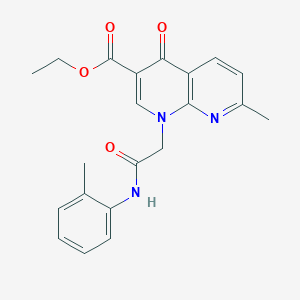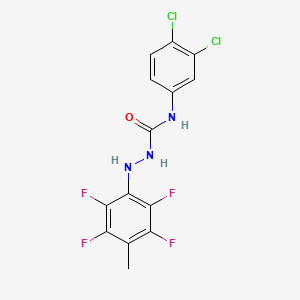
5-Acetyl-2-(4-fluorosulfonyloxyphenyl)-4-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acids and their esters, which might be structurally similar to the compound you mentioned, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a process that has been studied in organic synthesis . This process involves a radical approach and is used in the formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
In terms of chemical reactions, boronic acids and their esters are known to undergo various transformations including oxidations, aminations, halogenations, and CC-bond-formations .Applications De Recherche Scientifique
Synthesis and Drug Development
Chemical compounds with similar structures to 5-Acetyl-2-(4-fluorosulfonyloxyphenyl)-4-methyl-1,3-thiazole are often explored for their medicinal properties. For example, novel pyrazoles have been synthesized from precursors and evaluated for their biological properties such as antioxidant, anti-breast cancer, and anti-inflammatory activities (Thangarasu, Manikandan, & Thamaraiselvi, 2019). These studies contribute to the development of new drugs by exploring the biological activities of synthesized compounds.
Antimicrobial Agents
Compounds related to thiazoles have been synthesized and tested for their antimicrobial properties. For instance, formazans derived from Mannich base of thiadiazoles showed moderate antimicrobial activity against various bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Molecular Docking and Mechanism of Action Studies
Molecular docking studies are crucial in understanding the interaction between synthesized compounds and biological targets. A thiazole analogue was assessed for its anti-proliferative effect against various human carcinoma cell lines, and its mechanism of action was postulated using molecular modeling, providing insights into the potential therapeutic uses of such compounds (Amin et al., 2017).
Antioxidant Activity
The antioxidant potential of synthesized compounds is another area of interest. A study on substituted benzenesulfonamides as aldose reductase inhibitors also revealed potent antioxidant activities, suggesting the dual functionality of such compounds in therapeutic applications (Alexiou & Demopoulos, 2010).
Antibacterial Activity
Designing and synthesizing new compounds with antibacterial properties is vital in addressing antibiotic resistance. Thiazoles and thiazole-containing triazoles were synthesized and demonstrated good antibacterial activity against several bacterial strains, indicating their potential as lead molecules in developing new antibacterial agents (Santosh et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-acetyl-2-(4-fluorosulfonyloxyphenyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4S2/c1-7-11(8(2)15)19-12(14-7)9-3-5-10(6-4-9)18-20(13,16)17/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNOFWIJHCVPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OS(=O)(=O)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)phenyl sulfurofluoridate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2844862.png)
![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid](/img/structure/B2844866.png)



![N-benzyl-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2844871.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2844875.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2844877.png)

![2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide](/img/structure/B2844879.png)
